molecular formula C24H20N4O2 B11286002 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11286002
M. Wt: 396.4 g/mol
InChI Key: GTSWVMDGLMSLLP-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique triazoloquinazoline core, which is fused with a methoxybenzyl and a methylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This step can be achieved through nucleophilic substitution reactions where a methoxybenzyl halide reacts with the triazoloquinazoline core.

    Attachment of the Methylphenyl Group: This step often involves Friedel-Crafts alkylation, where a methylphenyl group is introduced to the triazoloquinazoline core using a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazoloquinazoline core, potentially reducing double bonds or nitro groups if present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as lead compounds in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazoloquinazoline core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
  • 4-(4-Methylbenzyl)-1-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
  • 4-(4-Chlorobenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Uniqueness

The uniqueness of 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one lies in its specific substitution pattern. The presence of both methoxybenzyl and methylphenyl groups provides a distinct electronic and steric environment, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological phenomena.

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C24H20N4O2/c1-16-7-11-18(12-8-16)22-25-26-24-27(15-17-9-13-19(30-2)14-10-17)23(29)20-5-3-4-6-21(20)28(22)24/h3-14H,15H2,1-2H3

InChI Key

GTSWVMDGLMSLLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC

Origin of Product

United States

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